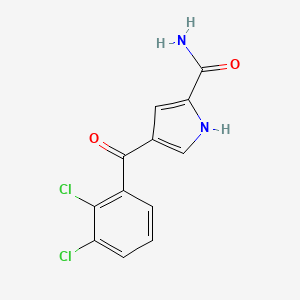

4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

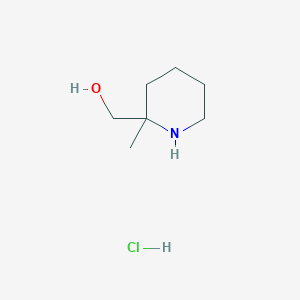

The compound “4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .

Molecular Structure Analysis

The molecular structure of “4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” would consist of a pyrrole ring substituted at the 4-position with a 2,3-dichlorobenzoyl group. The 2,3-dichlorobenzoyl group would consist of a benzene ring substituted at the 2 and 3 positions with chlorine atoms and at the 1 position with a carbonyl group .Chemical Reactions Analysis

As a pyrrole derivative, “4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” would be expected to undergo reactions typical of pyrroles. These could include electrophilic substitution reactions at the 2-position of the pyrrole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” would be expected to be similar to those of other pyrrole derivatives. For example, it would likely be a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Heterocycles

Research into the synthesis of novel pyrazine-substituted 1H-pyrrole-2-carboxamides, including variants similar to 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide, revealed a lack of established methods in scientific literature. The study reported the synthesis of these compounds and their bicyclic analogues using standard procedures like SNAr, borylation, and C–C cross couplings. The process ranged from 4–12 steps per final compound, indicating the complexity and the innovative approach used in the synthesis of these novel compounds (Howells et al., 2022).

Theoretical and Experimental Studies on Functionalization

A comprehensive study combined theoretical and experimental approaches to explore the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and acid chloride with 2,3-diaminopyridine. This work is crucial for understanding the chemical behavior and potential applications of similar compounds, including 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide. The findings provide valuable insights into the reaction mechanisms and the structure of the synthesized compounds, paving the way for future applications in various fields (Yıldırım et al., 2005).

Novel Synthesis Methods

The development of a novel and efficient synthesis method for 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxamides was reported. This synthesis involved a simple three-component reaction and showcased advantages like short reaction times and good yields. The method's efficiency and the use of inexpensive, readily available starting materials make it an important contribution to the field, potentially applicable to the synthesis of compounds like 4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide (Mohammadi et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-8-3-1-2-7(10(8)14)11(17)6-4-9(12(15)18)16-5-6/h1-5,16H,(H2,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDZXABCBJBFJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,3-dichlorobenzoyl)-1H-pyrrole-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[(but-2-ynoylamino)methyl]-3-(2-methoxyphenyl)propanoate](/img/structure/B2380682.png)

![Methyl 3-[1,6,7-trimethyl-2,4-dioxo-8-(phenylethyl)-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]propanoate](/img/structure/B2380686.png)

![8-(2-((3-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2380688.png)

![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2380689.png)

![1,7-bis(2-methoxyethyl)-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2380691.png)

![N-(2-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2380696.png)

![benzo[d]thiazol-6-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2380702.png)